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5-(2-Acetylphenyl)nicotinic acid

Cat. No.: B13002471
M. Wt: 241.24 g/mol
InChI Key: GUVOORYIRYJCDW-UHFFFAOYSA-N
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Description

Contextualization within the Pyridine (B92270) Carboxylic Acid Class

5-(2-Acetylphenyl)nicotinic acid belongs to the well-established class of organic compounds known as pyridine carboxylic acids. These are derivatives of pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, which bear at least one carboxylic acid functional group. The parent compound of this family is nicotinic acid, also known as vitamin B3 or niacin, which is pyridine-3-carboxylic acid. drugbank.comnih.gov The specific nomenclature "this compound" indicates that a nicotinic acid core is substituted at the 5-position of the pyridine ring with a 2-acetylphenyl group.

The isomers of pyridine monocarboxylic acid, which share the molecular formula C₆H₅NO₂, include picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). drugbank.com The introduction of an aryl substituent, such as the 2-acetylphenyl group, onto the nicotinic acid backbone creates a more complex and sterically demanding structure, opening avenues for new chemical properties and biological activities.

Significance of Nicotinic Acid Derivatives in Organic and Medicinal Chemistry Research

Nicotinic acid and its derivatives have long been a cornerstone of research in both organic and medicinal chemistry. chemistryjournal.net As a fundamental vitamin, niacin is essential for various metabolic processes in the human body. chemistryjournal.netmdpi.com Beyond its nutritional role, nicotinic acid has been utilized for decades as a lipid-lowering agent. chemistryjournal.net

The pyridine ring and carboxylic acid group of nicotinic acid provide a versatile scaffold for chemical modification, leading to a vast library of derivatives with a wide spectrum of biological activities. chemistryjournal.net Researchers have extensively explored these derivatives for their potential therapeutic applications, which include:

Anti-inflammatory and Analgesic Effects: Certain 2-aryl nicotinic acid derivatives have demonstrated notable analgesic and anti-inflammatory properties. chemistryjournal.net

Antimicrobial Activity: Nicotinic acid derivatives are recognized as highly specific antibacterial agents, particularly against Mycobacterium, and are used in the treatment of tuberculosis. drugs.com Some have also shown promise against other bacterial and fungal strains.

Anticancer Properties: The structural motif of nicotinic acid has been incorporated into the design of novel anticancer agents.

Antihyperlipidemic Activity: Building upon the lipid-lowering effects of niacin, various derivatives have been synthesized and evaluated for their ability to manage dyslipidemia.

Agricultural Applications: In the field of agriculture, nicotinic acid derivatives have been investigated for their potential as herbicides and fungicides.

The development of synthetic methodologies to create these diverse derivatives is a significant focus of organic chemistry research. These methods often involve the modification of the pyridine ring or the carboxylic acid function to introduce new pharmacophores and modulate the compound's properties. nih.gov

Overview of Research Trajectories for Arylated Nicotinic Acid Scaffolds

The introduction of an aryl group onto the nicotinic acid scaffold, creating arylated nicotinic acids, represents a key research trajectory aimed at discovering novel compounds with enhanced or new biological activities. The aryl substituent can significantly influence the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets.

Research in this area has explored various positions for arylation on the nicotinic acid ring, with 2- and 6-substituted derivatives being common. chemistryjournal.netju.edu.jo The nature of the aryl group itself is also a critical variable, with different substituents on the aryl ring leading to a range of pharmacological profiles. For instance, the presence of bromo or other functional groups on the phenyl ring of 2-substituted phenylnicotinic acid derivatives has been shown to impact their analgesic and anti-inflammatory activities. chemistryjournal.net

The synthesis of these arylated scaffolds often employs cross-coupling reactions, allowing for the precise and efficient formation of the carbon-carbon bond between the pyridine and aryl rings. The ongoing exploration of these synthetic routes is crucial for accessing a wider diversity of arylated nicotinic acid derivatives for biological screening and the development of new therapeutic agents and other functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO3 B13002471 5-(2-Acetylphenyl)nicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

5-(2-acetylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11NO3/c1-9(16)12-4-2-3-5-13(12)10-6-11(14(17)18)8-15-7-10/h2-8H,1H3,(H,17,18)

InChI Key

GUVOORYIRYJCDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

Structure Activity Relationship Sar and Analogue Design Principles for Nicotinic Acid Derivatives

Systematic Modification of the Phenyl Substituent at Position 5

The phenyl ring at position 5 of the nicotinic acid scaffold is a significant determinant of the molecule's interaction with biological targets. Modification of this ring can influence potency, selectivity, and pharmacokinetic properties.

Research into analogous structures, such as 5-phenylthiophene-3-carboxylic acid derivatives, has shown that the nature and position of substituents on the phenyl ring are critical for biological activity. nih.gov For instance, the introduction of halogen atoms like bromine or chlorine at the para-position of the phenyl ring in related scaffolds has led to a significant increase in anti-inflammatory activity. nih.gov This suggests that electronic effects and the potential for specific interactions, such as halogen bonding, play a crucial role. drugdesign.org

Below is a table illustrating potential modifications to the phenyl ring and their predicted effects based on general SAR principles.

Modification Substituent Example Position on Phenyl Ring Predicted Effect on Activity Rationale
Halogenation-Cl, -Br, -FOrtho, Meta, ParaPotential for increased potency.Halogens can alter electronic properties and participate in halogen bonding with the target protein. drugdesign.org
Alkylation-CH₃, -C₂H₅Ortho, Meta, ParaMay increase lipophilicity, potentially improving membrane permeability. Steric hindrance is a possibility, especially at the ortho position.Alkyl groups are weak electron-donating groups that can influence binding through hydrophobic interactions.
Introduction of EWG-NO₂, -CN, -CF₃Meta, ParaCan significantly alter the electronic profile and may be crucial for specific hydrogen bonding or dipole interactions.Strong electron-withdrawing nature can influence the pKa of other functional groups and interaction with electron-rich pockets in the target. scripps.edu
Introduction of EDG-OCH₃, -NH₂ParaCan donate electron density into the ring via resonance, potentially enhancing interactions with electron-deficient areas of the binding site. unizin.orgThese groups can also act as hydrogen bond donors or acceptors.

Influence of Substituents on the Acetyl Group and their Electronic Effects

The 2-acetyl group on the phenyl ring is a key feature, likely acting as a hydrogen bond acceptor. Its electronic properties and orientation are influenced by other substituents on the phenyl ring.

The acetyl group itself is an electron-withdrawing group, deactivating the phenyl ring towards electrophilic substitution. libretexts.org The carbonyl oxygen's ability to accept a hydrogen bond is critical for many protein-ligand interactions. Modifications to the acetyl group or the introduction of other substituents on the phenyl ring can modulate this property. For example, adding a strong electron-withdrawing group to the phenyl ring can further decrease the electron density on the carbonyl oxygen, potentially weakening its hydrogen bonding capacity. Conversely, an electron-donating group could enhance it. researchgate.net

The table below outlines how substituents on the phenyl ring can electronically influence the acetyl group.

Substituent on Phenyl Ring Electronic Effect Influence on Acetyl Group's Carbonyl Potential Impact on Interaction
Electron-Donating Group (e.g., -OCH₃ at para-position)+M (Resonance), -I (Inductive)Increases electron density on the carbonyl oxygen.May strengthen hydrogen bond acceptor capability.
Electron-Withdrawing Group (e.g., -NO₂ at para-position)-M (Resonance), -I (Inductive)Decreases electron density on the carbonyl oxygen.May weaken hydrogen bond acceptor capability.
Halogen (e.g., -Cl at para-position)-I (Inductive), +M (Resonance)Inductive withdrawal dominates, decreasing electron density.May weaken hydrogen bond acceptor capability but can introduce other favorable interactions.

Derivatization of the Carboxylic Acid Group and its Impact on Molecular Interactions

The carboxylic acid moiety of nicotinic acid is a critical pharmacophoric element. nih.gov It is acidic, with a pKa value that typically allows it to be ionized at physiological pH, enabling it to form strong ionic and hydrogen bond interactions with biological targets, such as with arginine residues in a binding site. nih.gov However, the presence of a carboxylic acid can also lead to poor membrane permeability and metabolic instability. ucc.ienih.gov

Derivatization of the carboxylic acid is a common strategy in medicinal chemistry to overcome these limitations and fine-tune the molecule's properties. nih.govresearchgate.net Common derivatives include esters, amides, and hydrazides. thermofisher.comresearchgate.netmdpi.com

Esters: Converting the carboxylic acid to an ester masks the acidic proton, making the molecule more lipophilic. This can enhance cell membrane permeability. Esters can also act as prodrugs, which are converted back to the active carboxylic acid by esterase enzymes within the body. reddit.com

Amides: Amide derivatives are generally more stable metabolically than esters. They can act as both hydrogen bond donors and acceptors, potentially leading to different or stronger interactions with the target protein compared to the parent carboxylic acid. atamanchemicals.com

Hydrazides: Nicotinic acid hydrazide has been used as a starting point for the synthesis of various derivatives with a range of biological activities, including antimicrobial and antihyperlipidemic effects. nih.govnih.gov

The impact of these derivatizations on molecular interactions is summarized below.

Derivative Structure Key Properties Impact on Molecular Interactions
Carboxylic Acid-COOHAcidic, ionized at physiological pH.Forms strong ionic bonds and acts as a hydrogen bond donor/acceptor.
Methyl Ester-COOCH₃Neutral, more lipophilic.Loses ionic interaction capability; acts as a hydrogen bond acceptor. Can function as a prodrug. nih.gov
Primary Amide-CONH₂Neutral, less lipophilic than esters.Can act as both a hydrogen bond donor and acceptor. atamanchemicals.com
Nicotinoyl Hydrazide-CONHNH₂Basic properties.Introduces additional hydrogen bond donors and acceptors, enabling different binding modes. nih.gov

Conformational Analysis and Steric Effects in Analogue Design

The three-dimensional conformation of a drug molecule is paramount for its biological activity, as it must fit into a specific binding site on its target protein, much like a key fits into a lock. reddit.com For 5-(2-Acetylphenyl)nicotinic acid, a key conformational aspect is the rotation around the single bond connecting the nicotinic acid and the phenyl rings.

The preferred conformation can be significantly influenced by the substituents on either ring. Large, bulky groups can create steric hindrance, which restricts rotation and may either lock the molecule in a favorable conformation or prevent it from adopting the necessary shape for binding. acs.org For example, a bulky substituent at the ortho-position of the phenyl ring could clash with the pyridine (B92270) ring, forcing a specific dihedral angle.

Steric effects also play a role in the interaction with the target. rsc.org If a substituent is too large, it may prevent the molecule from fitting into the binding pocket. Conversely, a larger substituent might be able to form favorable van der Waals interactions with a hydrophobic pocket in the receptor, thereby increasing potency. The design of analogues must therefore carefully balance electronic properties with steric considerations to ensure an optimal fit. drugdesign.org

Principles of Bioisosteric Replacement in Nicotinic Acid Scaffolds

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. scripps.eduprinceton.edu This can enhance potency, reduce toxicity, or improve pharmacokinetics. drughunter.com Bioisosteres are categorized as classical (similar size and electronics) or non-classical (structurally different but producing a similar biological effect). drughunter.com

Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently replaced to improve oral bioavailability and metabolic stability. nih.govucc.ie

Tetrazole: A 1H-tetrazole ring is one of the most common non-classical bioisosteres of a carboxylic acid. It has a similar pKa (around 4.5-4.9) and a planar structure, allowing it to mimic the ionic and hydrogen bonding interactions of the carboxylate group. drughunter.comcambridgemedchemconsulting.com

Hydroxamic Acids: These are moderately acidic (pKa ~8-9) and can also serve as carboxylic acid bioisosteres, although they are often used for their metal-chelating properties. nih.gov

Acyl Sulfonamides: This group is generally less acidic than a carboxylic acid but can still form key hydrogen bonds. nih.gov

Hydroxyisoxazoles: These heterocyclic rings are acidic (pKa ~4-5) and have been used successfully as carboxylic acid replacements. nih.gov

Acetyl Group Bioisosteres: The acetyl group primarily acts as a hydrogen bond acceptor. Potential bioisosteric replacements would aim to replicate this function.

Other Acyl Groups: Simple modifications like changing to a propionyl or cyclopropylcarbonyl group can explore steric and electronic differences.

Heterocyclic Rings: An oxazole (B20620) or a triazole ring could be used to mimic the hydrogen bond accepting properties and steric profile of the acetyl group while potentially improving metabolic stability. acs.org

The table below provides a summary of common bioisosteric replacements relevant to the this compound scaffold.

Original Group Bioisostere Rationale for Replacement Key Properties
Carboxylic Acid (-COOH)1H-TetrazoleImprove metabolic stability and oral absorption. cambridgemedchemconsulting.comSimilar pKa and planar geometry to carboxylate. drughunter.com
Carboxylic Acid (-COOH)Acyl Sulfonamide (-CONHSO₂R)Increase lipophilicity and metabolic stability.Weaker acid, maintains H-bond donor/acceptor ability. nih.gov
Carboxylic Acid (-COOH)HydroxyisoxazoleMimic acidity and H-bonding.pKa similar to carboxylic acid. nih.gov
Acetyl Group (-COCH₃)OxadiazoleIncrease metabolic stability, alter electronic profile.Acts as a hydrogen bond acceptor. acs.org
Acetyl Group (-COCH₃)Sulfonamide (-SO₂R)Change geometry and hydrogen bonding capacity.Pyramidal geometry, strong H-bond acceptor.

Computational Chemistry and Theoretical Investigations of 5 2 Acetylphenyl Nicotinic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-electron systems. It is particularly useful for analyzing the relationship between a molecule's electron density and its chemical reactivity. For 5-(2-Acetylphenyl)nicotinic acid, DFT calculations would provide a fundamental understanding of its stability, electronic properties, and reactive sites.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov

In studies of related compounds like nicotinamide (B372718)–oxalic acid salt and 2-acetyl-5-methylfuran, DFT calculations have been used to determine these orbital energies. frontiersin.orgresearchgate.net For the nicotinamide–oxalic acid salt, the HOMO was found to be localized on the oxalate, while the LUMO was distributed over the nicotinamide molecules, indicating a charge transfer from the former to the latter. frontiersin.org A similar analysis for this compound would reveal the distribution of its frontier orbitals, highlighting the regions most susceptible to electron donation and acceptance.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Nicotinic Acid Analogs

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Nicotinamide–Oxalic Acid SaltDFT--5.1446 frontiersin.org
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideB3LYP/6–311 G(d,p)-5.3130-0.26785.0452 nih.gov
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateB3LYP/6-31G+(d,p)-0.26751-0.180940.08657 nih.gov
Quercetin on GrapheneDFT/6-21G-3.75522.58976.3449 chalcogen.ro

This table presents data from analogous compounds to illustrate the typical values obtained from HOMO-LUMO analysis. The small energy gap in some compounds indicates high chemical reactivity and potential for charge transfer interactions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid and acetyl groups, as well as the nitrogen atom of the pyridine (B92270) ring, identifying these as sites for electrophilic interaction. nih.govresearchgate.net Conversely, the hydrogen atoms, particularly the one on the carboxylic acid, would exhibit a positive potential, marking them as sites for nucleophilic interaction. nih.gov This analysis is crucial for understanding hydrogen bonding interactions and the initial steps of molecular recognition. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electronic delocalization. A higher E(2) value indicates a stronger interaction.

In studies of nicotinamide-oxalic acid salt, NBO analysis revealed strong intermolecular hydrogen bonds, which were confirmed by high stabilization energies. frontiersin.org For this compound, NBO analysis would elucidate the intramolecular charge transfer pathways, such as the delocalization of electron density between the phenyl and pyridine rings and the influence of the acetyl and carboxylic acid substituents on the electronic structure.

Table 2: Representative NBO Analysis Data Showing Stabilization Energies (E(2)) for Intramolecular Interactions

Compound SystemDonor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Source
Nicotinamide–Oxalic Acid SaltLP (O2)π*(O1=C3)56.78 frontiersin.org
Graphene-phenyl-NH22s (N102)-Change in e- density scielo.br
2-(Azepan-1-yl...)phenol--- researchgate.net

This table provides examples from related molecular systems to demonstrate how NBO analysis quantifies intramolecular electronic interactions. The high stabilization energy in the nicotinamide-oxalic acid salt signifies a strong intramolecular hydrogen bond. frontiersin.org

Thermodynamic Property Calculations at Varying Conditions

DFT calculations can be used to predict the thermodynamic properties of a molecule, such as heat capacity (Cp), entropy (S), and enthalpy (H), as a function of temperature. researchgate.netjocpr.com These calculations are based on the vibrational frequencies obtained from the optimized molecular geometry. Understanding how these properties change with temperature is essential for predicting the stability and behavior of the compound under different processing and physiological conditions. For related compounds like 6-methylnicotinic acid and nicotinamide, thermodynamic functions have been successfully calculated, providing insight into their thermal stability. jocpr.commostwiedzy.plresearchgate.net A similar investigation for this compound would be crucial for understanding its stability and behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about conformational flexibility and non-covalent intermolecular interactions, such as hydrogen bonds with solvent molecules or self-association. mostwiedzy.plnih.gov

For this compound, a key structural feature is the rotational freedom around the single bond connecting the phenyl and pyridine rings. MD simulations would be instrumental in exploring the accessible conformations of the molecule in a solution, revealing the most stable spatial arrangements and the energy barriers between them. Furthermore, simulations in an aqueous environment would show how water molecules form hydrogen bonds with the carboxylic acid and acetyl groups, which is critical for understanding its solubility and behavior in biological systems. nih.gov Studies on similar molecules like nicotinamide have used MD simulations to investigate solute-solute and solute-solvent interactions, finding that self-association can be a predominant factor. mostwiedzy.plresearchgate.net

Molecular Docking for Predicting Binding Modes with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a protein or other macromolecular target. nih.govnih.gov The results are often ranked using a scoring function that estimates the binding affinity, typically in kcal/mol. nih.gov

Docking studies on various nicotinic acid derivatives have been performed to explore their potential as inhibitors for targets like penicillin-binding protein 3 (PBP3), sterol 14-alpha demethylase (CYP51), and cyclooxygenase-2 (COX-2). nih.govnih.gov These studies identify key interactions, such as hydrogen bonds and cation-pi interactions, that stabilize the ligand-protein complex. nih.govnih.gov For this compound, a docking-based virtual screening against a library of known drug targets could identify potential biological activities and mechanisms of action, guiding future experimental validation.

Table 3: Representative Molecular Docking Results for Nicotinic Acid Derivatives with Protein Targets

CompoundProtein TargetDocking ScoreBinding Affinity (kcal/mol)Key Interacting ResiduesSource
Nicotinoylglycine Derivative (4)PBP3-11.868-5.315Ser448, Glu623, Gln524 nih.gov
Nicotinic Acid Derivative (4h)COX-2--- nih.gov
Rivastigmine AnalogAcetylcholinesterase (AChE)-> -9.0Tyr123, Tyr336, Phe337 nih.gov
BisdemethoxycurcuminAcetylcholinesterase (AChE)-> -9.0Trp285, Tyr340, Tyr71 nih.gov

This table showcases docking results for various compounds, illustrating how the method predicts binding affinity and identifies specific amino acid residues crucial for the interaction. Such data is foundational for rational drug design.

Advanced Binding Free Energy Calculations (e.g., MM-GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a popular method for estimating the free energy of binding of a ligand to a protein. researchgate.netnih.gov This technique combines molecular mechanics energies with continuum solvation models. The binding free energy is typically calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the isolated protein and ligand.

The calculation involves several energy terms:

Molecular Mechanics Energy (ΔE_MM): This includes internal energies (bond, angle, and dihedral) as well as van der Waals and electrostatic interactions.

Solvation Free Energy (ΔG_solv): This is composed of a polar and a nonpolar contribution. The polar part is often calculated using the Generalized Born (GB) model, while the nonpolar part is estimated based on the solvent-accessible surface area (SASA). nih.gov

A typical MM-GBSA study would involve running a molecular dynamics simulation of the protein-ligand complex to generate a series of snapshots. The binding free energy is then calculated for each snapshot and averaged. While no specific data exists for this compound, a hypothetical table of results would look like this:

Table 1: Hypothetical MM-GBSA Binding Free Energy Components for this compound

Energy Component Average Value (kcal/mol) Standard Deviation
ΔE_vdW (van der Waals) -45.0 3.5
ΔE_elec (Electrostatic) -20.0 2.8
ΔG_polar (Polar Solvation) 30.0 4.1
ΔG_nonpolar (Nonpolar Solvation) -5.0 0.7

| ΔG_bind (Total Binding Free Energy) | -40.0 | 5.2 |

Protein-Ligand Interaction Profiling (PLIP) for Detailed Interaction Analysis

Protein-Ligand Interaction Profiler (PLIP) is a computational tool used to automatically detect and visualize the non-covalent interactions between proteins and ligands in 3D structures. nih.gov An analysis using PLIP would provide a detailed breakdown of the specific interactions that stabilize the binding of this compound within a target protein's binding site.

The types of interactions identified by PLIP include:

Hydrogen Bonds

Hydrophobic Contacts

π-Stacking

π-Cation Interactions

Salt Bridges

Water Bridges

Halogen Bonds

For a given protein-ligand complex, PLIP generates a list of all interactions, specifying the atoms and residues involved, as well as the relevant geometric parameters (distances and angles). This information is crucial for understanding the molecular basis of binding and for guiding lead optimization efforts.

Table 2: Hypothetical PLIP Interaction Profile for this compound with a Target Protein

Interaction Type Residue Ligand Atom(s) Protein Atom(s) Distance (Å)
Hydrogen Bond TYR 84 O1 (Carboxyl) OH (Tyrosine) 2.8
Hydrogen Bond LYS 122 O2 (Acetyl) NZ (Lysine) 3.1
π-Stacking PHE 180 Pyridine Ring Phenyl Ring 3.5

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. It is based on the electron density and its derivatives. The NCI plot, also known as a reduced density gradient (RDG) plot, visually highlights regions of non-covalent interactions.

In an NCI plot, surfaces are colored to indicate the nature of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Repulsive interactions (e.g., steric clashes).

This analysis would be valuable for understanding the intramolecular interactions within this compound itself, which could influence its conformation upon binding to a protein, as well as the intermolecular interactions with the protein target.

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(2-Acetylphenyl)nicotinic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei. The chemical shifts, reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling patterns reveal the connectivity of adjacent atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 13.0165 - 185
Ketone (C=O)-190 - 210
Aromatic Protons (Pyridine & Phenyl)7.0 - 9.0120 - 155
Acetyl Methyl Protons (CH₃)2.0 - 2.520 - 30

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different chemical formulas, thus offering a high degree of confidence in the molecular formula assignment. nih.gov The fragmentation patterns observed in HRMS can further elucidate the structure of the molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and can be employed for the quantification of this compound in various matrices. nih.govcam.ac.uknih.govresearchgate.netnih.gov In a typical LC-MS/MS experiment, the compound is first separated from other components on an LC column and then introduced into the mass spectrometer, where it is ionized and fragmented. researchgate.net The specific fragmentation patterns, monitored through techniques like multiple reaction monitoring (MRM), provide both qualitative and quantitative information. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be used for the analysis of volatile or semi-volatile compounds. While direct analysis of this compound by GC-MS might require derivatization to increase its volatility, this method offers excellent chromatographic separation and sensitive detection. mdpi.com The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint for the compound. nist.gov

Isotope Dilution Mass Spectrometry (IDMS)

Stable Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that offers a high level of accuracy and precision. usda.govnih.gov It involves the use of a stable isotope-labeled version of the analyte, in this case, a deuterated or ¹³C-labeled this compound, as an internal standard. usda.govnih.govisotope.comnih.gov Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for variations in sample preparation and instrument response, leading to highly reliable quantitative results. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations, providing a characteristic fingerprint of the molecule. udel.edu

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups. uniroma1.itlibretexts.orglibretexts.org The O-H stretch of the carboxylic acid would appear as a broad band, while the C=O stretches of both the carboxylic acid and the ketone would be observed as strong, sharp peaks at distinct wavenumbers. libretexts.orglibretexts.orgresearchgate.net Vibrations associated with the aromatic rings would also be present. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
Carboxylic AcidC=O Stretch1760 - 1690
KetoneC=O Stretch1725 - 1705
Aromatic RingC=C Stretch1600 - 1450
Aromatic RingC-H Bending900 - 675

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

While specific crystallographic data for "this compound" is not widely published, the principles of the technique can be understood from studies on related structures. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to construct an electron density map, from which the positions of individual atoms can be determined.

Key insights that would be gained from an X-ray crystallographic study of "this compound" include:

Intramolecular and Intermolecular Interactions: The analysis would identify any hydrogen bonds, such as those involving the carboxylic acid group, and other non-covalent interactions that stabilize the crystal lattice. nih.gov

Packing Arrangement: It would describe how individual molecules of "this compound" are arranged in the unit cell of the crystal, providing insights into the solid-state packing forces.

The table below outlines the type of crystallographic parameters that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) These parameters define the size and angles of the unit cell.
Volume (V) The volume of the unit cell.
Z The number of molecules per unit cell.
Calculated Density (ρ) The density of the crystal calculated from the crystallographic data.
Bond Lengths (Å) The distances between bonded atoms.
Bond Angles (°) The angles formed by three connected atoms.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of "this compound" and for separating it from any impurities or related compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques.

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For "this compound," HPLC is the method of choice for determining its purity with high accuracy and precision. A typical HPLC analysis involves injecting a solution of the sample into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

Table 2: Typical HPLC Parameters for the Analysis of Aromatic Carboxylic Acids

Parameter Description Typical Conditions
Column The stationary phase where separation occurs. C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18) researchgate.net
Mobile Phase The solvent that carries the sample through the column. A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). researchgate.netresearchgate.net
Flow Rate The speed at which the mobile phase is pumped through the column. 0.5 - 1.5 mL/min
Detection The method used to detect the compound as it elutes from the column. UV-Vis spectrophotometry, typically at a wavelength around 254 nm or 262 nm. researchgate.net
Injection Volume The amount of sample introduced into the system. 5 - 20 µL

| Column Temperature | The temperature of the column during the analysis. | Ambient or controlled (e.g., 25-40 °C) |

The purity of "this compound" would be determined by integrating the peak area corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should exhibit good linearity, accuracy, and precision. nih.gov

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique that is well-suited for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. In the context of "this compound," TLC can be used as a rapid qualitative check of purity.

The procedure involves spotting a small amount of the compound onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber containing a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For nicotinic acid and related compounds, reverse-phase TLC plates (e.g., HPTLC pre-coated plate RP-18) can be utilized. sigmaaldrich.com The separated spots are visualized under UV light, often at 254 nm, where compounds with a UV chromophore will appear as dark spots. researchgate.netsigmaaldrich.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Table 3: Typical TLC System for the Analysis of Aromatic Carboxylic Acids

Parameter Description Typical Conditions
Stationary Phase The adsorbent material coated on the TLC plate. Silica gel 60 F₂₅₄ or HPTLC pre-coated plate RP-18 w F₂₅₄s sigmaaldrich.com
Mobile Phase (Eluent) The solvent system that moves up the plate. A mixture of organic solvents, such as ethyl acetate, ethanol (B145695), and aqueous ammonia. researchgate.net For reverse-phase, an aqueous buffer like 0.1 M LiCl may be used. sigmaaldrich.com
Chamber The sealed container in which the TLC is developed. A standard TLC developing tank, with or without chamber saturation. sigmaaldrich.com

| Visualization | The method used to see the separated spots. | UV lamp at 254 nm. |

By comparing the TLC profile of a sample of "this compound" to that of a pure standard, the presence of impurities can be readily detected.

Mechanistic Aspects of Molecular Interactions with Biological Targets in Vitro Studies of Nicotinic Acid Derivatives

Enzyme Inhibition Mechanisms

The structural scaffold of nicotinic acid is a recurring motif in the design of various enzyme inhibitors. The following subsections explore the inhibitory activities of nicotinic acid derivatives against several key enzymes.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition and Selectivity Studies

Cyclooxygenase (COX) enzymes are key players in the synthesis of prostaglandins (B1171923) from arachidonic acid and exist in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and involved in protective functions, such as maintaining the stomach lining, while COX-2 is inducible and plays a significant role in inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov

Recent studies on new nicotinic acid derivatives have focused on their potential as anti-inflammatory agents with selective COX-2 inhibition, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, certain newly synthesized nicotinic acid derivatives have demonstrated significant anti-inflammatory activity by inhibiting inflammatory mediators. nih.gov Molecular docking studies on some of these derivatives have shown a preferential binding to the COX-2 active site, which aligns with their observed biological activity. nih.gov However, specific IC50 values and selectivity ratios for 5-(2-Acetylphenyl)nicotinic acid against COX-1 and COX-2 have not been reported.

Xanthine (B1682287) Oxidase (XO) Inhibitory Activity

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. wikipedia.orgnih.gov Elevated levels of uric acid can lead to conditions like gout, making XO a significant therapeutic target. nih.gov Xanthine oxidase inhibitors are classified as either purine analogs, like allopurinol, or non-purine analogs. wikipedia.org While various natural and synthetic compounds have been investigated for their XO inhibitory potential, there is no specific data available on the inhibitory activity or IC50 value of this compound against xanthine oxidase.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and survival. nih.govnih.gov Consequently, VEGFR-2 is a major target for the development of anticancer drugs. nih.gov Numerous VEGFR-2 inhibitors have been approved for cancer treatment. nih.gov The general pharmacophoric features of VEGFR-2 inhibitors often include a heteroaromatic ring system. nih.gov Studies on new series of heterocyclic derivatives have identified compounds with potent VEGFR-2 inhibition in the sub-micromolar to nanomolar range. nih.govsigmaaldrich.commerckmillipore.com However, there is no published research detailing the inhibitory effects or IC50 values of this compound on VEGFR-2 kinase.

Kinetic Studies of Enzyme Inhibition and Ligand Binding to Active Sites

Understanding the kinetics of how a ligand binds to an enzyme's active site provides crucial information about its mechanism of inhibition. For nicotinic acid and its derivatives, kinetic studies have been performed on various enzymes. For example, nicotinic acid and its metabolite nicotinamide (B372718) have been shown to inhibit human P450 enzymes through coordination of the pyridine (B92270) nitrogen atom to the heme iron. nih.gov In the context of other targets, kinetic analyses of novel inhibitors can reveal their mode of inhibition (e.g., competitive, non-competitive, or mixed-type). targetmol.com As of now, specific kinetic parameters detailing the inhibition and binding of this compound to any enzyme active site have not been documented in scientific literature.

Receptor Binding and Modulation Studies

Nicotinic acid and its derivatives are also known to interact with specific G protein-coupled receptors (GPCRs), modulating their activity.

Competitive Radioligand Binding Assays for Receptor Affinity (e.g., 5-HT2A, HCA2)

Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

The 5-HT2A receptor , a subtype of serotonin (B10506) receptor, is a target for various drugs, and its interaction with ligands is often characterized using radioligand binding assays. nih.gov These assays measure the ability of a test compound to displace a radiolabeled ligand, allowing for the determination of its binding affinity (Ki). nih.gov While the 5-HT2A receptor is a potential target for compounds with a nicotinic acid-like scaffold, no studies have reported the binding affinity of this compound for this receptor. nih.gov

The Hydroxycarboxylic Acid Receptor 2 (HCA2) , also known as the niacin receptor (GPR109A), is the primary target through which nicotinic acid exerts its pharmacological effects, particularly on lipid metabolism. nih.govwikipedia.orgfrontiersin.org The activation of HCA2 by nicotinic acid has been extensively studied and is known to mediate both therapeutic effects and side effects like flushing. nih.govnih.gov The affinity of various ligands for the HCA2 receptor is determined using competitive binding assays, often with radiolabeled nicotinic acid. guidetopharmacology.org Despite the clear relevance, specific binding data, such as Ki or IC50 values from radioligand binding assays for this compound at the HCA2 receptor, are not currently available in the literature.

Allosteric Modulation Mechanisms of Receptor Function

The concept of allosteric modulation is central to understanding how certain compounds, including derivatives of nicotinic acid, can influence receptor function without directly binding to the primary (orthosteric) site where the endogenous ligand attaches. nih.gov This mechanism involves the ligand binding to a distinct site on the receptor, which in turn alters the receptor's conformation and its affinity for the primary ligand or its ability to elicit a functional response. nih.gov

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), allosteric modulators can be categorized based on their effects. Positive allosteric modulators (PAMs) enhance the receptor's response to acetylcholine or other agonists. nih.gov Studies on the α7 nAChR subtype have identified different profiles of PAMs. Type I PAMs primarily increase the peak current response, while Type II PAMs affect both the peak current and the duration of the receptor's response. nih.govnih.gov The existence of a diverse range of molecules that can act as allosteric modulators for nAChRs highlights the therapeutic potential of targeting these allosteric sites. nih.gov For instance, the positive allosteric modulation of α7-nAChRs has been shown to induce calcium release from the endoplasmic reticulum, which can lead to cell death, a process with implications for conditions like cancer. nih.gov

While direct studies on this compound as an allosteric modulator are not specified in the provided results, the broader class of nicotinic acid derivatives has been a source for developing such modulators. mdpi.com The principles of allosteric modulation observed with other compounds acting on nicotinic and other receptors, such as serotonin receptors, provide a framework for understanding how this compound might interact with its biological targets. nih.govmdpi.com

Cellular Pathway Modulation in In Vitro Biological Systems

Modulation of Inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6, iNOS) in Macrophage Cells

Nicotinic acid and its derivatives have demonstrated the ability to modulate the production of pro-inflammatory cytokines in macrophage cells. nih.govnih.gov Macrophages play a critical role in the inflammatory response, and their activation leads to the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov

In vitro studies using murine macrophages have shown that niacin can decrease the secretion of TNF-α, IL-1β, and IL-6 when the cells are stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov This anti-inflammatory effect is significant as these cytokines are key players in the pathogenesis of various inflammatory diseases. nih.govnih.gov The activation of the α7 nicotinic acetylcholine receptor (α7 nAChR) on macrophages is a key mechanism in controlling inflammation, leading to a downregulation of pro-inflammatory cytokine production. nih.gov

Furthermore, some compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), another important mediator of inflammation. nih.gov The inhibition of these inflammatory markers suggests a potential therapeutic application for nicotinic acid derivatives in managing inflammatory conditions. A meta-analysis of several studies has confirmed that niacin treatment is associated with significant reductions in C-reactive protein (CRP) and TNF-α levels. nih.gov

Table 1: Effect of Nicotinic Acid Derivatives on Inflammatory Cytokine Production in Macrophages

Cytokine/MediatorEffect of Nicotinic Acid/DerivativesReference
TNF-αDecrease in production/secretion nih.gov, nih.gov
IL-1βDecrease in production/secretion nih.gov, nih.gov
IL-6Decrease in production/secretion nih.gov
iNOSInhibition of expression nih.gov

This table summarizes the general findings from multiple studies on the effects of nicotinic acid and its derivatives on key inflammatory markers in macrophage cells.

Apoptosis Induction Mechanisms in Cancer Cell Lines

Several nicotinic acid-related compounds have been found to induce apoptosis, or programmed cell death, in various human cancer cell lines. nih.gov Studies have demonstrated that compounds such as picolinic acid, dipicolinic acid, and isonicotinamide (B137802) can strongly induce apoptosis in human acute myelomonocytic leukemia cells (HL-60), human chronic myelogenous leukemia cells (K562), and human cervical carcinoma cells (HeLa). nih.gov

The induction of apoptosis by these compounds appears to be a rapid process, with signs of apoptosis appearing within four hours of treatment and affecting approximately 50% of the cells within eight hours. nih.gov Notably, this apoptotic effect was not observed in quiescent normal human lymphocytes, suggesting a degree of selectivity for cancer cells. nih.gov The mechanism of apoptosis induction by these nicotinic acid derivatives involves caspases, as a wide-spectrum caspase inhibitor was able to completely prevent the DNA fragmentation characteristic of apoptosis. However, specific inhibitors for caspase-1 and caspase-3 did not block this process, indicating the involvement of other caspases in the pathway. nih.gov

The ability of these compounds to trigger apoptosis in cancer cells highlights their potential as anti-cancer agents. nih.govnih.gov The search for compounds that can selectively kill cancer cells without harming normal cells is a major goal in cancer research, and nicotinic acid derivatives represent a promising area of investigation. nih.gov

Table 2: Apoptosis-Inducing Activity of Nicotinic Acid-Related Compounds in Cancer Cell Lines

Cancer Cell LineCompound TypeObserved EffectReference
HL-60 (Acute Myelomonocytic Leukemia)Picolinic acid, Dipicolinic acid, IsonicotinamideStrong induction of apoptosis nih.gov
K562 (Chronic Myelogenous Leukemia)Picolinic acid, Dipicolinic acid, IsonicotinamideInduction of apoptosis nih.gov
HeLa (Cervical Carcinoma)Picolinic acid, Dipicolinic acid, IsonicotinamideInduction of apoptosis nih.gov

This table showcases the demonstrated pro-apoptotic effects of certain nicotinic acid-related compounds on various human cancer cell lines.

Antimicrobial Mechanism of Action

Evaluation of Anti-Bacterial Activity against Pathogenic Strains

Nicotinic acid and its derivatives have been investigated for their antibacterial properties against a range of pathogenic bacteria. researchgate.netresearchgate.netnih.gov Some of these compounds have shown promising activity, particularly against Gram-positive bacteria. researchgate.net For instance, certain acylhydrazone derivatives of nicotinic acid exhibited significant minimum inhibitory concentrations (MIC) against Gram-positive strains. researchgate.net

The mechanism of antibacterial action can involve various targets within the bacterial cell. Some plant-based natural compounds, for example, have been found to initially target the bacterial cell membrane. nih.gov In the case of nicotinic acid's effect on Streptococcus pneumoniae, it has been shown to inhibit biofilm formation in a time and concentration-dependent manner, likely by altering the structure of proteins within the biofilm. researchgate.net

Furthermore, a synthesized Schiff base of a nicotinic acid derivative, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, demonstrated antimicrobial activity against several tested microorganisms. nih.gov Molecular docking studies of this compound suggested a high binding affinity for a protein in E. coli, indicating its potential as an effective antibacterial agent against this pathogen. nih.gov The evaluation of antibacterial activity often involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial species, including priority pathogens listed by the World Health Organization such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. nih.gov

Table 3: Antibacterial Activity of a Nicotinic Acid Derivative

Bacterial StrainActivity of 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acidReference
Escherichia coliHigh binding affinity in molecular docking studies nih.gov
Other tested microorganismsExhibited antimicrobial activity (except Candida albicans) nih.gov

This table provides a summary of the reported antibacterial potential of a specific nicotinic acid derivative.

Evaluation of Anti-Fungal Activity (e.g., against Candida albicans)

The anti-fungal activity of nicotinic acid derivatives has also been a subject of investigation, particularly against opportunistic pathogens like Candida albicans. nih.govnih.gov Candida albicans is a common cause of candidiasis, and the emergence of antifungal resistance necessitates the search for new therapeutic agents. nih.gov

While some nicotinic acid derivatives have shown antibacterial efficacy, their activity against fungal species can vary. For example, the Schiff base 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, which was active against several bacteria, showed no zone of inhibition against Candida albicans. nih.gov

The evaluation of anti-fungal activity typically involves in vitro susceptibility testing to determine the minimum inhibitory concentration (MIC) of a compound against fungal isolates. nih.gov Studies on other compounds have shown that they can inhibit virulence factors of Candida albicans, such as biofilm formation, hyphal growth, and the secretion of extracellular enzymes. nih.gov While direct evidence for the anti-fungal mechanism of this compound against Candida albicans is not detailed in the provided search results, the methodologies used to assess other potential anti-fungal agents provide a clear framework for how such an evaluation would be conducted. nih.govnih.gov

Future Research Directions and Potential Academic Applications

Development of Novel and Green Synthetic Strategies for 5-(2-Acetylphenyl)nicotinic Acid

The efficient and environmentally benign synthesis of this compound is a foundational research objective. The key structural feature is the carbon-carbon bond connecting the pyridine (B92270) and phenyl rings. Modern organometallic cross-coupling reactions are prime candidates for forging this bond.

Future research should focus on optimizing palladium- or nickel-catalyzed reactions such as the Suzuki-Miyaura coupling (using a boronic acid derivative) or the Negishi coupling (using an organozinc reagent). A critical area of development will be the creation of "green" synthetic protocols. This involves moving away from traditional, often hazardous, organic solvents towards more sustainable alternatives like water or biorenewable solvents. pharmascholars.com The use of natural catalysts, such as citric acid from lemon juice, has been reported for other nicotinic acid syntheses and could be explored here. pharmascholars.com

Furthermore, advancements could include the development of highly active, low-loading catalyst systems, potentially utilizing nanoparticle or heterogeneous catalysts to simplify purification and enable catalyst recycling. frontiersin.org Flow chemistry presents another avenue, offering enhanced safety, scalability, and precise control over reaction parameters compared to batch processing. Enzymatic synthesis, a cornerstone of green chemistry, could also be investigated as an alternative to traditional chemical methods which often require harsh conditions and produce significant waste. frontiersin.orgnih.gov

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential AdvantagesPotential ChallengesGreen Chemistry Focus
Suzuki-Miyaura Coupling High functional group tolerance; commercial availability of reagents.Potential for palladium contamination in the final product.Use of aqueous solvents; development of recyclable catalysts.
Negishi Coupling High reactivity and yield.Moisture sensitivity of organozinc reagents.Optimization for solvent minimization and energy efficiency.
Flow Chemistry Improved safety, scalability, and reaction control.Requires specialized equipment and process optimization.Integration with green solvents and heterogeneous catalysts.
Enzymatic Synthesis High selectivity; mild reaction conditions; biodegradable catalysts. frontiersin.orgEnzyme discovery and engineering for specific substrates.Water as a solvent; reduced energy consumption and waste. frontiersin.org

Exploration of Advanced Chemical Transformations and Derivatization

The this compound scaffold possesses several functional groups amenable to a wide range of chemical transformations, allowing for the creation of diverse derivative libraries for screening.

The Carboxylic Acid: This group can be readily converted into esters, amides, or acid halides. Amide coupling, in particular, allows for the introduction of a vast array of amine-containing fragments, enabling fine-tuning of properties like solubility, polarity, and biological target interaction.

The Acetyl Group: The carbonyl moiety can undergo reduction to an alcohol, reductive amination to form a new amine, or serve as a handle for aldol (B89426) or similar condensation reactions to build more complex structures. The adjacent methyl group can also be a site for halogenation or other functionalization.

The Aromatic Rings: Both the pyridine and phenyl rings can be subjected to electrophilic or nucleophilic aromatic substitution reactions, although regioselectivity would need to be carefully controlled. This could introduce substituents like halogens, nitro groups, or alkyl chains.

These derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of new compounds based on this scaffold. nih.gov

Table 2: Potential Derivatization Sites and Their Applications

Site of DerivatizationChemical TransformationPotential Application
Carboxylic AcidAmide formationModulate biological interactions, improve pharmacokinetic properties.
Acetyl CarbonylReduction to alcoholIntroduce hydrogen bond donating capabilities.
Acetyl MethylAldol CondensationExtend the carbon skeleton for alternative binding modes.
Pyridine RingN-OxidationAlter electronic properties and metabolic stability.

Rational Design of Targeted Ligands Based on Detailed Mechanistic Insights

Given its role as a precursor to Erlotinib, a known epidermal growth factor receptor (EGFR) kinase inhibitor, the this compound scaffold is a prime candidate for the rational design of new kinase inhibitors or other targeted therapeutic agents. researchgate.net Future research should employ structure-based drug design principles. This process begins with understanding the binding interactions of known ligands with their protein targets. researchgate.netuky.edu

By using the crystal structure of a target protein (e.g., a kinase domain), computational docking studies can predict how novel derivatives of the this compound scaffold might bind. nih.gov This in silico analysis can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving significant time and resources compared to traditional high-throughput screening. Iterative cycles of design, synthesis, and biological testing can systematically build a detailed understanding of the SAR, leading to the identification of highly potent and specific modulators. rug.nl

Integration of this compound Scaffolds into Material Science Research

The application of this scaffold is not limited to biology and medicine. The nicotinic acid moiety is a well-established building block in material science, particularly in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The pyridine nitrogen and the carboxylic acid group are excellent coordinating sites for metal ions.

Future research could explore the use of this compound as a functional "linker" or "strut" in the design of novel MOFs. The acetylphenyl group would project into the pores of the framework, offering a reactive handle for post-synthetic modification. This could allow for the covalent attachment of other functional molecules, altering the MOF's properties for applications in areas such as:

Gas Storage and Separation: Tailoring pore size and surface chemistry.

Catalysis: Introducing catalytic sites within the framework.

Sensing: Attaching chromophores that respond to specific analytes.

The design of such functional materials through deliberate ligand engineering is a burgeoning field of chemical research. nih.gov

Computational-Guided Discovery of Novel Biological Modulators Based on this Scaffold

Computational chemistry offers powerful tools to accelerate the discovery of new applications for the this compound scaffold. Beyond the docking studies mentioned previously, large-scale virtual screening can be performed. In this approach, vast digital libraries of virtual derivatives are docked against a panel of biological targets to identify potential new activities.

Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's intrinsic electronic properties, such as its molecular orbital energies and electrostatic potential. This information is valuable for understanding its reactivity and potential non-covalent interactions, which can guide both drug design and the development of new materials. By combining computational predictions with targeted experimental validation, research can proceed more efficiently, unlocking the full potential of the this compound scaffold in an array of scientific fields.

Q & A

Q. What are the recommended storage and handling protocols for 5-(2-Acetylphenyl)nicotinic acid to ensure chemical stability and safety?

  • Methodological Answer : Store the compound in a cool, dry environment away from heat sources and incompatible materials (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, should be worn during handling. For ventilation, operate in a fume hood to minimize inhalation risks. Avoid skin/eye contact; in case of exposure, rinse thoroughly with water (15+ minutes for eyes) and seek medical attention .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS) assesses purity. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., acetyl, carboxylic acid). X-ray crystallography resolves crystal packing and coordination behavior in metal-organic frameworks (MOFs). Solubility in polar aprotic solvents (e.g., DMF, DMSO) can be tested for synthetic applications .

Advanced Research Questions

Q. How can researchers design coordination polymers using this compound as a ligand, and what characterization methods validate their structural integrity?

  • Methodological Answer : Utilize the compound’s dual carboxylate and pyridyl groups to coordinate with metal ions (e.g., Ni²⁺, Zn²⁺) under solvothermal conditions. Optimize reaction parameters (pH, temperature, solvent ratio) to control framework topology. Post-synthesis, employ single-crystal X-ray diffraction to determine 3D structures. Thermogravimetric analysis (TGA) evaluates thermal stability, while gas adsorption studies (e.g., N₂, CO₂) assess porosity. Spectroscopic techniques (FTIR, UV-Vis) monitor ligand-metal binding .

Q. What methodological considerations are critical when investigating the oxidation kinetics of this compound in acidic media?

  • Methodological Answer : Conduct kinetic experiments under controlled pH to account for protonation equilibria. Use peroxomonosulfate (HSO₅⁻) as the oxidant and track reaction progress via UV-Vis spectroscopy at λmax for intermediates. Derive rate laws by varying reactant concentrations and fitting data to pseudo-first/second-order models. Include temperature-dependent studies to calculate activation parameters (ΔH‡, ΔS‡). Validate products via IR spectroscopy and chromatographic separation (e.g., HPLC-MS) .

Q. How should pharmacokinetic studies of this compound derivatives address confounding factors observed in nicotinic acid clinical trials?

  • Methodological Answer : Design trials with stratified cohorts to isolate effects from baseline therapies (e.g., statins). Predefine inclusion criteria for LDL-C/HDL-C levels to avoid ceiling effects. Use mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability in drug metabolism. Incorporate biomarkers (e.g., inflammatory cytokines) to assess off-target effects. Reference historical controls (e.g., AIM-HIGH trial) to contextualize efficacy against existing nicotinic acid derivatives .

Q. What strategies mitigate synthetic challenges in functionalizing this compound for targeted drug delivery systems?

  • Methodological Answer : Protect the carboxylic acid group (e.g., esterification) before introducing functional moieties (e.g., PEG chains, targeting peptides) via amide coupling. Optimize reaction conditions (catalyst, solvent) to prevent acetyl group hydrolysis. Purify intermediates using column chromatography (silica gel, gradient elution). Validate conjugation success via MALDI-TOF MS and monitor colloidal stability using dynamic light scattering (DLS) .

Data Contradictions and Resolution

  • Issue : Limited acute toxicity data for this compound in existing SDS (e.g., ).
    Resolution : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and acute oral toxicity studies (OECD 423) to establish safety profiles. Cross-reference structural analogs (e.g., 5-(3-carboxyphenyl)nicotinic acid) for hazard extrapolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.